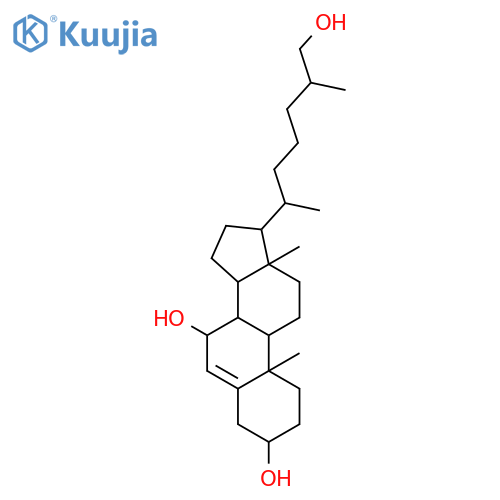Cas no 144300-24-3 ((3β,α,25R)-Cholest-5-ene-3,7,26-triol)

144300-24-3 structure
商品名:(3β,α,25R)-Cholest-5-ene-3,7,26-triol
(3β,α,25R)-Cholest-5-ene-3,7,26-triol 化学的及び物理的性質
名前と識別子
-
- (3β,α,25R)-Cholest-5-ene-3,7,26-triol
- CHEBI:76592
- GTPL4353
- (3beta,7alpha,25R)-cholest-5-ene-3,7,26-triol
- (25R)-7alpha,27-dihydroxycholesterol
- SCHEMBL17413740
- Q27074019
- (3beta,alpha,25R)-Cholest-5-ene-3,7,26-triol
- (25R)-cholest-5-en-3beta,7alpha,26-triol
- (25R)-cholest-5-ene-3beta,7alpha,27-triol
- (25R)-7alpha,26-dihydroxycholesterol
- PD048324
- (25R)-cholest-5-ene-3beta,7alpha,26-triol
- 7alpha, 27-OHC
- (3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,6R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol
- 144300-24-3
-
- インチ: InChI=1S/C27H46O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h15,17-18,20-25,28-30H,5-14,16H2,1-4H3/t17-,18-,20+,21-,22+,23+,24-,25+,26+,27-/m1/s1
- InChIKey: RXMHNAKZMGJANZ-GNENNHQYSA-N
- ほほえんだ: CC(CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)CO
計算された属性
- せいみつぶんしりょう: 418.34469533g/mol
- どういたいしつりょう: 418.34469533g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 30
- 回転可能化学結合数: 6
- 複雑さ: 644
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 10
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.7Ų
- 疎水性パラメータ計算基準値(XlogP): 6
じっけんとくせい
- 色と性状: No data avaiable
(3β,α,25R)-Cholest-5-ene-3,7,26-triol セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(3β,α,25R)-Cholest-5-ene-3,7,26-triol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C431950-2.5mg |
(3β,α,25R)-Cholest-5-ene-3,7,26-triol |
144300-24-3 | 2.5mg |
$ 574.00 | 2023-04-17 | ||
| TRC | C431950-5mg |
(3β,α,25R)-Cholest-5-ene-3,7,26-triol |
144300-24-3 | 5mg |
$ 1103.00 | 2023-04-17 | ||
| TRC | C431950-1mg |
(3β,α,25R)-Cholest-5-ene-3,7,26-triol |
144300-24-3 | 1mg |
$ 270.00 | 2023-04-17 | ||
| TRC | C431950-10mg |
(3β,α,25R)-Cholest-5-ene-3,7,26-triol |
144300-24-3 | 10mg |
$ 2096.00 | 2023-04-17 | ||
| TRC | C431950-50mg |
(3β,α,25R)-Cholest-5-ene-3,7,26-triol |
144300-24-3 | 50mg |
$ 9200.00 | 2023-09-08 |
(3β,α,25R)-Cholest-5-ene-3,7,26-triol 関連文献
-
Yuqin Wang,Kyle M. Sousa,Karl Bodin,Spyridon Theofilopoulos,Paola Sacchetti,Martin Hornshaw,Gary Woffendin,Kersti Karu,Jan Sj?vall,Ernest Arenas,William J. Griffiths Mol. BioSyst. 2009 5 529
144300-24-3 ((3β,α,25R)-Cholest-5-ene-3,7,26-triol) 関連製品
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 157047-98-8(Benzomalvin C)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
